molecular formula C7H7N5S2 B14380054 4-(Methylsulfanyl)-2H-pyrazolo[3,4-D]pyrimidine-3-carbothioamide CAS No. 90213-35-7

4-(Methylsulfanyl)-2H-pyrazolo[3,4-D]pyrimidine-3-carbothioamide

Cat. No.: B14380054
CAS No.: 90213-35-7
M. Wt: 225.3 g/mol
InChI Key: NNBYKTADBLAPCM-UHFFFAOYSA-N
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Description

4-(Methylsulfanyl)-2H-pyrazolo[3,4-D]pyrimidine-3-carbothioamide is a heterocyclic compound that belongs to the class of pyrazolo[3,4-D]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the methylsulfanyl and carbothioamide groups in the structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfanyl)-2H-pyrazolo[3,4-D]pyrimidine-3-carbothioamide typically involves the reaction of 5-acetyl-6-amino-4-methylsulfanylpyrimidines with hydrazines. The process begins with the preparation of 5-acetyl-6-amino-4-methylsulfanylpyrimidines, which are then reacted with hydrazines to form the desired pyrazolo[3,4-D]pyrimidine derivatives . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfanyl)-2H-pyrazolo[3,4-D]pyrimidine-3-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form the corresponding sulfoxide or sulfone derivatives.

    Reduction: The carbothioamide group can be reduced to form the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbothioamide group.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Methylsulfanyl)-2H-pyrazolo[3,4-D]pyrimidine-3-carbothioamide is unique due to the presence of the methylsulfanyl and carbothioamide groups, which enhance its chemical reactivity and biological activity. These functional groups contribute to its ability to interact with specific molecular targets and exhibit potent biological effects.

Properties

CAS No.

90213-35-7

Molecular Formula

C7H7N5S2

Molecular Weight

225.3 g/mol

IUPAC Name

4-methylsulfanyl-2H-pyrazolo[3,4-d]pyrimidine-3-carbothioamide

InChI

InChI=1S/C7H7N5S2/c1-14-7-3-4(5(8)13)11-12-6(3)9-2-10-7/h2H,1H3,(H2,8,13)(H,9,10,11,12)

InChI Key

NNBYKTADBLAPCM-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=NC2=NNC(=C21)C(=S)N

Origin of Product

United States

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